molecular formula C15H25NO2 B1225599 N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine

N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine

Cat. No. B1225599
M. Wt: 251.36 g/mol
InChI Key: OAYLZHOWNGBAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine is an aromatic ether.

Scientific Research Applications

Novel Therapeutic Class

N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine is a derivative of 1-(1,3-benzodioxol-5-yl)-2-butanamine. It has been studied for its psychoactive effects and is suggested as a prototype of a new pharmacologic class called entactogens. These compounds could have potential applications in facilitating psychotherapy (Nichols et al., 1986).

Excretion Studies

Research has been conducted on the excretion of N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine and its metabolites in biological specimens such as urine, saliva, and sweat. This information is critical for understanding its pharmacokinetics and detection in forensic settings (Kintz, 1997).

Neuroprotective Effects

Studies have been conducted on related compounds, like LY042826, which is structurally similar to N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine. These compounds have shown neuroprotective effects in models of cerebral ischemia, suggesting potential therapeutic applications in neurological conditions (Hicks et al., 2000).

Analytical Chemistry

The compound and its analogues have been subjects of analytical chemistry research, focusing on methods for identification and differentiation from structurally similar substances. Such studies are important for forensic analysis and drug identification (Clark et al., 1995).

Stereochemistry and Synthesis

Research into the stereochemistry and synthesis of N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine and related compounds has been conducted. This research is fundamental for understanding the properties and potential applications of these compounds in various fields, including pharmaceuticals (Kristen et al., 1991).

properties

Product Name

N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

N-[2-(2-ethoxyphenoxy)ethyl]-N-methylbutan-1-amine

InChI

InChI=1S/C15H25NO2/c1-4-6-11-16(3)12-13-18-15-10-8-7-9-14(15)17-5-2/h7-10H,4-6,11-13H2,1-3H3

InChI Key

OAYLZHOWNGBAPB-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)CCOC1=CC=CC=C1OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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